N-[(E)-{1-[2-(4-cyclohexylphenoxy)ethyl]-1H-indol-3-yl}methylidene]-4H-1,2,4-triazol-4-amine
Description
N-[(E)-{1-[2-(4-cyclohexylphenoxy)ethyl]-1H-indol-3-yl}methylidene]-4H-1,2,4-triazol-4-amine is a complex organic compound that features a combination of indole, triazole, and phenoxy groups
Properties
IUPAC Name |
(E)-1-[1-[2-(4-cyclohexylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O/c1-2-6-20(7-3-1)21-10-12-23(13-11-21)31-15-14-29-17-22(16-28-30-18-26-27-19-30)24-8-4-5-9-25(24)29/h4-5,8-13,16-20H,1-3,6-7,14-15H2/b28-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBNQBKDIMBOFE-LQKURTRISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCN3C=C(C4=CC=CC=C43)C=NN5C=NN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCN3C=C(C4=CC=CC=C43)/C=N/N5C=NN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-{1-[2-(4-cyclohexylphenoxy)ethyl]-1H-indol-3-yl}methylidene]-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Derivative: The indole core can be synthesized via Fischer indole synthesis or other established methods.
Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate leaving group.
Formation of the Triazole Ring: The triazole ring is formed via a cyclization reaction, often using hydrazine derivatives and appropriate catalysts.
Final Coupling: The final step involves coupling the indole derivative with the triazole ring, typically using a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-{1-[2-(4-cyclohexylphenoxy)ethyl]-1H-indol-3-yl}methylidene]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate catalysts for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[(E)-{1-[2-(4-cyclohexylphenoxy)ethyl]-1H-indol-3-yl}methylidene]-4H-1,2,4-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique properties make it a candidate for use in advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-[(E)-{1-[2-(4-cyclohexylphenoxy)ethyl]-1H-indol-3-yl}methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The indole and triazole rings are known to interact with various enzymes and receptors, potentially modulating their activity. The phenoxy group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Cyclohexylphenoxy)ethyl]acetamide
- Indole-3-carboxaldehyde derivatives
- 1,2,4-Triazole derivatives
Uniqueness
N-[(E)-{1-[2-(4-cyclohexylphenoxy)ethyl]-1H-indol-3-yl}methylidene]-4H-1,2,4-triazol-4-amine is unique due to its combination of indole, triazole, and phenoxy groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
